Benzythioguanosine

Description

6-Benzylthioguanine (CAS No.: 1874-58-4), also referred to as Benzythioguanine in some contexts, is a purine analog with the molecular formula C₁₂H₁₁N₅S and a molecular weight of 257.319 g/mol . Structurally, it features a benzylthio (-S-CH₂-C₆H₅) substitution at the 6-position of the guanine scaffold.

The compound is associated with diverse identifiers, including NSC 15747 (National Service Center), ChEMBL ID CHEMBL138342, and Wikidata Q27148915, reflecting its broad research applications .

Properties

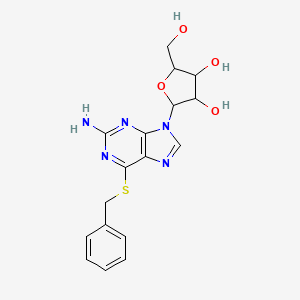

CAS No. |

6220-32-2 |

|---|---|

Molecular Formula |

C17H19N5O4S |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-(2-amino-6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O4S/c18-17-20-14-11(15(21-17)27-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21) |

InChI Key |

HEWUQFYYFBVBKP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |

Other CAS No. |

6220-32-2 |

Synonyms |

benzylthioguanosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The following table summarizes critical distinctions between 6-Benzylthioguanine and related purine derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 6-Benzylthioguanine | 1874-58-4 | C₁₂H₁₁N₅S | 257.319 | Benzylthio group at 6-position of purine |

| O⁶-Benzylguanine | Not Available | C₁₂H₁₁N₅O | 241.25 | Benzyloxy group at O⁶-position of guanine |

| 6-Thioguanosine | Not Available | C₁₀H₁₃N₅O₄S | 299.31 | Sulfur substitution at 6-position; ribose sugar moiety |

Notes:

- 6-Benzylthioguanine vs. O⁶-Benzylguanine : The sulfur atom in the benzylthio group of 6-Benzylthioguanine replaces the oxygen in O⁶-Benzylguanine’s benzyloxy group. This substitution alters electronic properties and binding affinity to target enzymes (e.g., MGMT for O⁶-Benzylguanine) .

- 6-Benzylthioguanine vs. 6-Thioguanosine: The latter includes a ribose sugar, making it a nucleoside analog. This difference impacts cellular uptake mechanisms and metabolic pathways .

6-Benzylthioguanine

- Mechanism : Likely acts as a purine antimetabolite, incorporating into DNA/RNA to disrupt replication. The benzylthio group may enhance resistance to enzymatic degradation compared to 6-thioguanine.

O⁶-Benzylguanine

- Mechanism : Inhibits O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. This sensitizes tumors to alkylating agents like temozolomide .

- Applications: Widely studied in glioblastoma and melanoma clinical trials.

6-Thioguanosine

- Mechanism : Metabolized to 6-thioguanine nucleotides, which integrate into DNA, causing mismatch errors and apoptosis.

- Applications : Used in acute myeloid leukemia (AML) and inflammatory bowel disease (IBD).

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: Sulfur in 6-Benzylthioguanine may reduce susceptibility to xanthine oxidase, prolonging half-life relative to 6-thioguanosine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.